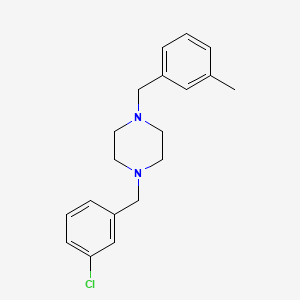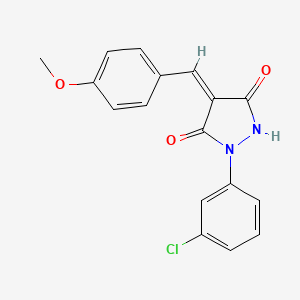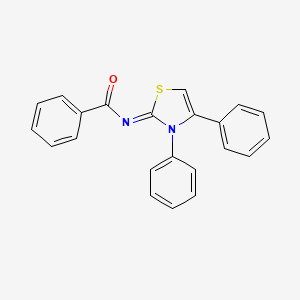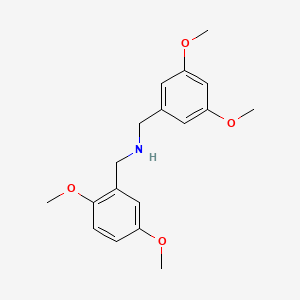![molecular formula C15H19ClN4O2 B5864964 N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea, also known as TBOA, is a chemical compound that has gained attention in scientific research due to its unique properties. TBOA is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1), which is responsible for regulating the concentration of glutamate in the brain. In
作用機序
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea selectively inhibits EAAT1 by binding to the substrate binding site of the transporter. This binding prevents the uptake of glutamate by EAAT1, leading to an increase in extracellular glutamate concentration. The increase in glutamate concentration can cause excitotoxicity and neuronal damage. This compound has a higher affinity for EAAT1 than other glutamate transporters, making it a potent and selective inhibitor of EAAT1.
Biochemical and physiological effects:
The inhibition of EAAT1 by this compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the extracellular glutamate concentration, leading to excitotoxicity and neuronal damage. In vivo studies have shown that this compound can induce seizures and exacerbate brain damage in animal models of neurological disorders. This compound has also been shown to alter the expression of various genes and proteins involved in glutamate signaling and neuronal function.
実験室実験の利点と制限
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea has several advantages for lab experiments. It is a potent and selective inhibitor of EAAT1, allowing for the specific manipulation of glutamate concentrations in the brain. This compound has been extensively studied in vitro and in vivo, providing a wealth of information on its mechanism of action and effects on neuronal function. However, this compound also has limitations for lab experiments. It is a toxic compound that can induce seizures and exacerbate brain damage in animal models of neurological disorders. This compound also has a short half-life in vivo, requiring frequent administration to maintain its effects.
将来の方向性
There are several future directions for the study of N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea. One area of research is the development of more selective and less toxic inhibitors of EAAT1. Another area of research is the investigation of the role of EAAT1 in neurological disorders such as epilepsy, stroke, and traumatic brain injury. This compound has also been studied in the context of drug addiction and withdrawal, with promising results. Further research is needed to fully understand the potential therapeutic applications of this compound in neurological disorders.
合成法
The synthesis of N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea involves several steps, including the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form tert-butyl 4-chlorobenzoate. This intermediate is then reacted with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the desired product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea has been extensively studied in scientific research due to its ability to selectively inhibit EAAT1. EAAT1 is primarily expressed in astrocytes, which are non-neuronal cells in the brain that play a crucial role in maintaining the homeostasis of the extracellular environment. The inhibition of EAAT1 by this compound leads to an increase in extracellular glutamate concentration, which can cause excitotoxicity and neuronal damage. This compound has been used in various in vitro and in vivo studies to investigate the role of EAAT1 in neurological disorders such as epilepsy, stroke, and traumatic brain injury.
特性
IUPAC Name |
3-tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-15(2,3)18-14(21)20(4)9-12-17-13(19-22-12)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINFTLPCBBXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)



![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)


![1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)
